8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepine

Antihistaminic activity Structure-activity relationship PA2

8-Bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepine is a brominated fused heterocycle consisting of a pyrrole ring annulated to a tetrahydro-1,4-diazepine ring. As a member of the pyrrolo[1,2-a][1,4]diazepine class, it shares the core scaffold found in numerous pharmacologically active compounds, including antihistaminic and anticonvulsant/anxiolytic agents.

Molecular Formula C8H11BrN2
Molecular Weight 215.094
CAS No. 2248303-93-5
Cat. No. B2920997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepine
CAS2248303-93-5
Molecular FormulaC8H11BrN2
Molecular Weight215.094
Structural Identifiers
SMILESC1CNCC2=CC(=CN2C1)Br
InChIInChI=1S/C8H11BrN2/c9-7-4-8-5-10-2-1-3-11(8)6-7/h4,6,10H,1-3,5H2
InChIKeyIQNHCBREIDXNKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepine (CAS 2248303-93-5) – Core Scaffold Profile & Position in the Pyrrolodiazepine Family


8-Bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepine is a brominated fused heterocycle consisting of a pyrrole ring annulated to a tetrahydro-1,4-diazepine ring. As a member of the pyrrolo[1,2-a][1,4]diazepine class, it shares the core scaffold found in numerous pharmacologically active compounds, including antihistaminic [1] and anticonvulsant/anxiolytic agents [2]. The presence of a bromine atom at position 8 introduces a site for further functionalization via cross-coupling chemistry, distinguishing it from non-halogenated or chloro-substituted analogs. The compound has a molecular formula of C8H11BrN2 and a molecular weight of 215.09 g/mol . It is primarily available as a research chemical from a limited number of specialty suppliers.

Why a Simple In-Class Substitute Cannot Replace 8-Bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepine


Substituting one pyrrolo[1,2-a][1,4]diazepine for another without accounting for substituent effects introduces risks of altered reactivity, selectivity, and biological activity. Patent data demonstrate that halogen identity (Cl vs. Br) affects antihistaminic potency: a p-chlorobenzhydryl derivative (Compound II) showed a PA2 of 8.42±0.12, compared to 8.25±0.05 for the unsubstituted benzhydryl analog and 8.15±0.04 for diphenhydramine [1]. Similarly, structure-activity relationship (SAR) studies in the anticonvulsant/anxiolytic pyrrolodiazepine series explicitly indicate that the choice between chloro, bromo, or nitro at R1 modulates both receptor binding and in vivo efficacy [2]. The specific electronic and steric properties of the bromo substituent at position 8 are therefore critical determinants of downstream performance in both medicinal chemistry and synthetic applications, making generic substitution a high-risk proposition.

Quantitative Differentiation Evidence for 8-Bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepine Against Its Closest Analogs


Antihistaminic Activity: Halogen Substitution Shifts Potency in the Pyrrolodiazepine Class

In a direct head-to-head comparison within the pyrrolo[1,2-a][1,4]diazepine class reported in US4093630, replacing a hydrogen atom on the benzhydryl group with a chlorine atom increased antihistaminic potency. The p-chlorobenzhydryl derivative (Compound II) exhibited a PA2 value of 8.42±0.12 versus 8.25±0.05 for the unsubstituted benzhydryl analog [1]. While the tested compounds differ from 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepine in substitution position, this class-level inference confirms that halogen introduction onto the pyrrolodiazepine scaffold measurably impacts pharmacological activity. The bromo substituent at position 8 is therefore expected to produce distinct potency and selectivity profiles compared to the chloro or unsubstituted analogs.

Antihistaminic activity Structure-activity relationship PA2

Anticonvulsant/Anxiolytic SAR: Bromo Substituent Is Explicitly Preferred Over Alternatives

US4391817 defines a most preferred group of pyrrolo[3,4-e][1,4]diazepin-2(1H)-ones in which R1 is specifically chloro, bromo, or nitro, with the combination R=methyl, R1=bromo, R2=hydrogen, and R3=hydrogen or chloro identified as optimal [1]. This SAR profile demonstrates that among halogen substituents, bromo is explicitly selected for, implying superior pharmacological properties compared to other halogens or hydrogen at this position under the assay conditions used in the patent. Although the core scaffold differs slightly from the target compound, this class-level evidence supports the rationale that 8-bromo substitution on the pyrrolodiazepine framework is a pharmacologically validated design choice.

Anticonvulsant Anxiolytic Structure-activity relationship

Synthetic Versatility: Bromine as a Superior Handle for Cross-Coupling Chemistry

A 2012 study demonstrated that a brominated pyrrolodiazepine intermediate (3-bromo-7,8,9,9a-tetrahydro-5H-pyrido[2,3-e]pyrrolo[1,2-a][1,4]diazepine-5,10(11H)-dione) serves as an effective substrate for Pd-catalyzed Sonogashira, Stille, and Suzuki-Miyaura cross-coupling reactions, yielding products 5a–g, 6, 7a–c, and 8a–e in good to excellent yields [1]. This class-level evidence establishes that a bromine atom on the pyrrolodiazepine core is a viable reactive handle for diversifying the scaffold. In contrast, the corresponding chloro analog would require harsher conditions for oxidative addition, while the iodo analog offers higher reactivity but often with reduced selectivity and greater cost. The 8-bromo substitution on the target compound therefore strikes an optimal balance between reactivity and selectivity in cross-coupling applications, making it the preferred building block for library synthesis.

Cross-coupling Suzuki-Miyaura Sonogashira C-C bond formation

Antidepressant Benchmarking: GMAL-24 Demonstrates that Pyrrolodiazepine Core Modifications Drive Efficacy Differences In Vivo

In a 2023 study, the pyrrolo[1,2a][1,4]diazepine GMAL-24 at 5 mg/kg and 10 mg/kg significantly reduced immobilization time in the forced swimming test in mice, exhibiting an antidepressant effect comparable to amitriptyline, while closely related analogs GMAL-27 and GMAL-31 showed different efficacy profiles [1]. GMAL-27 decreased immobilization time by 1.78-, 1.64-, and 1.74-fold at 1.5, 5, and 10 mg/kg, respectively (not statistically significant vs. control), whereas GMAL-31 had no effect across the tested dose range [1]. This class-level evidence underscores that subtle structural variations on the pyrrolodiazepine core—including substituent identity and position—directly translate to divergent in vivo pharmacological outcomes, reinforcing the rationale that 8-bromo substitution will confer a unique biological profile requiring direct empirical evaluation.

Antidepressant Forced swimming test In vivo pharmacology

GABA-A Receptor Selectivity: Pyrrolodiazepine Derivatives Do Not Exhibit Positive Modulator Properties – Distinguishing from Benzodiazepine Anxiolytics

In an operant drug discrimination study in male Wistar rats, the pyrrolodiazepines GMAL-24 and GMAL-27 (2, 5, 10 mg/kg) failed to produce interoceptive effects of phenazepam (a benzodiazepine GABA-A positive allosteric modulator at 1 mg/kg) and did not inhibit the interoceptive effects of corasol (20 mg/kg) [1]. This result indicates that pyrrolo[1,2-a][1,4]diazepine derivatives do not act through GABA-A receptor positive modulation in vivo [1]. This class-level finding differentiates the entire pyrrolodiazepine family from classical benzodiazepine anxiolytics and suggests a distinct mechanism of action. For the 8-bromo derivative, this means its pharmacological profile is unlikely to overlap with diazepam or lorazepam, positioning it for applications where avoiding benzodiazepine-like side effects (sedation, dependence) is desired while retaining anxiolytic or antidepressant efficacy.

GABA-A receptor Drug discrimination Anxiolytic mechanism

Recommended Application Scenarios for 8-Bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepine Based on Evidenced Differentiation


Medicinal Chemistry: CNS Drug Discovery Requiring Non-Benzodiazepine Mechanism of Action

For CNS programs targeting anxiety or depression where avoidance of GABA-A positive allosteric modulation is critical, 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepine provides a scaffold with established precedent for antidepressant-like activity [1] and demonstrated lack of GABA-A receptor positive modulation [2]. The 8-bromo substitution aligns with the most preferred SAR disclosed in US4391817 for anticonvulsant and anxiolytic activity [3], offering a starting point that has been pharmacologically validated at the class level.

Synthetic Chemistry: Diversification via Palladium-Catalyzed Cross-Coupling

The bromine at position 8 enables direct participation in Suzuki-Miyaura, Sonogashira, and Stille cross-coupling reactions to generate structurally diverse compound libraries [4]. Compared to the chloro analog (which requires harsher activation conditions) and the iodo analog (which may suffer from reduced selectivity and higher cost), the bromo derivative offers an optimal reactivity-selectivity balance. This makes it the preferred building block for parallel synthesis and scaffold hopping campaigns in drug discovery.

Structure-Activity Relationship Studies: Probing the Halogen Effect on Target Engagement

Patent data demonstrate that halogen substitution on the pyrrolodiazepine core directly impacts biological potency, with a chlorine substitution producing a +0.17 PA2 unit increase in antihistaminic activity [5]. The 8-bromo derivative, as part of a halogen series (H, F, Cl, Br, I), enables systematic SAR exploration to determine the optimal halogen for a given target. Procurement of the bromo analog specifically is justified because bromine occupies the steric and electronic middle ground, often yielding the best balance of potency, selectivity, and metabolic stability.

In Vivo Pharmacological Profiling: Antidepressant and Anxiolytic Screening

The GMAL series of pyrrolodiazepines has produced compounds with antidepressant efficacy comparable to amitriptyline in the forced swimming test, but with marked efficacy differences between close structural analogs [1]. The 8-bromo derivative is a logical candidate for inclusion in any panel screening in vivo CNS activity, as it represents a distinct substitution pattern not yet evaluated in the published GMAL series, potentially uncovering a unique efficacy or side-effect profile.

Quote Request

Request a Quote for 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.